molecular formula C8H11NOS B3394337 (S)-3-(Thiophen-3-yl)morpholine CAS No. 1213168-12-7

(S)-3-(Thiophen-3-yl)morpholine

Cat. No.: B3394337
CAS No.: 1213168-12-7
M. Wt: 169.25 g/mol
InChI Key: WEKPXSKFUJQROB-MRVPVSSYSA-N
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Description

“(S)-3-(Thiophen-3-yl)morpholine” is a compound that contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom. It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the morpholine and thiophene rings. The exact structure would depend on the positions of these rings relative to each other .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of functional groups, the overall size and shape of the molecule, and the nature of the constituent atoms would all play a role .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many morpholine derivatives are used as corrosion inhibitors, while thiophene derivatives are often used in the synthesis of various organic compounds .

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties. Proper handling and storage procedures should always be followed to minimize risk .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. It could be of interest in fields such as organic synthesis, materials science, or medicinal chemistry .

Properties

IUPAC Name

(3S)-3-thiophen-3-ylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c1-4-11-6-7(1)8-5-10-3-2-9-8/h1,4,6,8-9H,2-3,5H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKPXSKFUJQROB-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717110
Record name (3S)-3-(Thiophen-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1213168-12-7
Record name (3S)-3-(Thiophen-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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